molecular formula C12H17NO2 B1309612 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine CAS No. 855991-61-6

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Cat. No.: B1309612
CAS No.: 855991-61-6
M. Wt: 207.27 g/mol
InChI Key: XEPNGVDTSFPMME-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is an organic compound that features a benzodioxane ring system attached to a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Methylpropan-1-amine Group: The amine group is introduced via reductive amination or nucleophilic substitution reactions. For example, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-bromo-2-methylpropane in the presence of a base like sodium hydride can yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of benzodioxane derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine

Comparison: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is unique due to the presence of the methyl group on the propan-1-amine chain, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)12(13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8,12H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPNGVDTSFPMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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